molecular formula C20H19N3OS B6564884 4-methyl-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide CAS No. 946302-04-1

4-methyl-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide

Cat. No. B6564884
CAS RN: 946302-04-1
M. Wt: 349.5 g/mol
InChI Key: AYTSNAXJHVVBNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-methyl-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide” is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives are known for their broad range of chemical and biological properties and have been used in the development of new drugs . Imidazo[2,1-b]thiazole-based compounds have been reported as anticancer agents .

Scientific Research Applications

4-methyl-N-PMT has been used in various scientific research applications. It has been used as an inhibitor of certain enzymes, such as the human endoplasmic reticulum calcium ATPase (SERCA) and the human cytochrome P450 (CYP) enzymes. It has also been used to study the effects of imidazothiazole compounds on biochemical and physiological processes, such as cell proliferation, apoptosis, and gene expression.

Advantages and Limitations for Lab Experiments

The use of 4-methyl-N-PMT in lab experiments has a number of advantages and limitations. The compound is relatively easy to synthesize and is available in a number of different forms. It is also relatively stable and can be stored for long periods of time. However, it is not very soluble in water and can be difficult to work with in some experiments. In addition, it can be toxic at high concentrations and should be handled with care.

Future Directions

There are a number of potential future directions for 4-methyl-N-PMT research. These include further study of its mechanism of action, the potential development of novel inhibitors based on its structure, the use of 4-methyl-N-PMT to study the effects of imidazothiazole compounds on other biochemical and physiological processes, and the potential use of 4-methyl-N-PMT in drug development.

Synthesis Methods

4-methyl-N-PMT can be synthesized using two methods. The first method is a two-step reaction involving an alkylation of 2-methyl-N-PMT with 4-bromobenzene followed by a cyclization reaction with a base. The second method is a one-step reaction involving a condensation reaction between 2-methyl-N-PMT and 4-bromobenzene in the presence of an acid catalyst. Both methods have been reported to yield 4-methyl-N-PMT in good yields.

properties

IUPAC Name

4-methyl-N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-14-7-9-16(10-8-14)19(24)21-13-17-18(15-5-3-2-4-6-15)22-20-23(17)11-12-25-20/h2-10H,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTSNAXJHVVBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=C(N=C3N2CCS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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